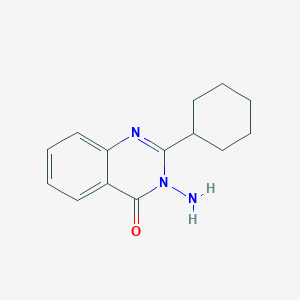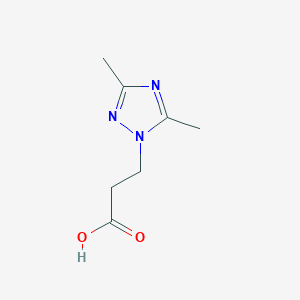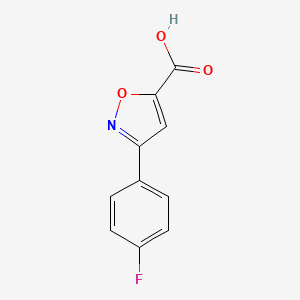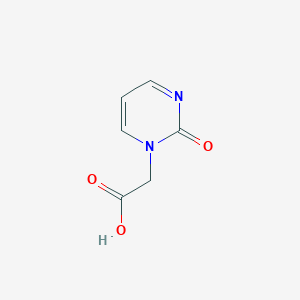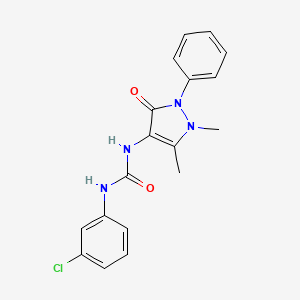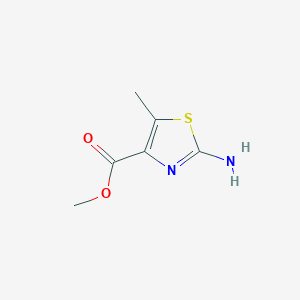
甲基2-氨基-5-甲基噻唑-4-羧酸酯
描述
Methyl 2-amino-5-methylthiazole-4-carboxylate is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen in the ring structure. The methyl group attached to the thiazole ring indicates a substitution at the 5th position, while the presence of an amino group at the 2nd position and a carboxylate group at the 4th position suggests potential for various chemical modifications and biological activities 10.
Synthesis Analysis
The synthesis of related thiazole derivatives has been explored in several studies. A method for synthesizing 2-aminothiazole-5-carboxylates involves the reaction of ethyl β-ethoxyacrylate with N-bromosuccinimide to form a novel intermediate, which is then cyclized with thioureas to afford the desired product in high yields . Another approach for synthesizing thiazole derivatives includes the acylation of ethyl ester and anilide of 2-amino-4-methylthiazole-5-carboxylic acid to give various substituted amino derivatives . These methods highlight the versatility and reactivity of thiazole compounds, which can be tailored for specific functional group insertions.
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be complex and is often studied using various spectroscopic techniques. For instance, the structure and properties of N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate were investigated using HPLC, GC-MS, FTIR, and multinuclear NMR spectroscopy . Similarly, the crystal structures of some thiazolylcarboxamide derivatives were determined by X-ray analysis, providing insights into the molecular conformations and interactions10.
Chemical Reactions Analysis
Thiazole derivatives can undergo a variety of chemical reactions. For example, the synthesis of 5-N-Arylamino-4-methylthiazoles from 4-methylthiazole involves direct C–H arylations, bromination, and Buchwald–Hartwig aminations . These reactions demonstrate the reactivity of the thiazole ring and its ability to form complex structures with diverse photophysical properties. Additionally, the synthesis of thiazolecarboxylic acid derivatives involves acylation, methylation, and deacetylation steps, further illustrating the chemical versatility of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The introduction of different substituents can lead to significant changes in properties such as absorption maxima, luminescence, and fluorescence . The energy levels of the frontier molecular orbitals and the Kohn–Sham plots obtained from DFT calculations can provide a theoretical understanding of these properties . Moreover, the solubility and crystallization behavior of these compounds can affect their biological activity and potential as pharmaceutical agents10.
科学研究应用
Specific Scientific Field
Summary of the Application
“Methyl 2-amino-5-methylthiazole-4-carboxylate” is used in the synthesis of novel methylthiazole-based thiazolidinones derivatives .
Methods of Application or Experimental Procedures
A solution of 2-amino-5-methylthiazole and sodium carbonate in anhydrous dimethylformamide (DMF) was added dropwise to a solution of chloroacetyl chloride in DMF .
Results or Outcomes
The product obtained was exploited for multistep reactions to obtain the target compounds .
Synthesis of Schiff Bases with Antimicrobial Properties
Specific Scientific Field
Summary of the Application
“Methyl 2-amino-5-methylthiazole-4-carboxylate” is used as a starting material for the synthesis of a range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
Methods of Application or Experimental Procedures
The specific experimental procedures are not detailed in the source .
Results or Outcomes
The synthesized compounds showed moderate to significant antibacterial and antifungal potential .
Anticancer Drug Discovery
Specific Scientific Field
Summary of the Application
“Methyl 2-amino-5-methylthiazole-4-carboxylate” is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Different 2-aminothiazole analogs exhibited their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Methods of Application or Experimental Procedures
The specific experimental procedures are not detailed in the source .
Results or Outcomes
The synthesized compounds showed significant inhibitory activity against a wide range of human cancerous cell lines .
Antifungal Medication
Specific Scientific Field
Summary of the Application
“Methyl 2-amino-5-methylthiazole-4-carboxylate” is used in the synthesis of antifungal medication abafungin .
Methods of Application or Experimental Procedures
The specific experimental procedures are not detailed in the source .
Results or Outcomes
Abafungin is mostly used topically to suppress skin infections caused by various fungi .
Synthesis of Various Chemical Compounds
Specific Scientific Field
Summary of the Application
“Methyl 2-amino-5-methylthiazole-4-carboxylate” is used in the synthesis of various chemical compounds .
Methods of Application or Experimental Procedures
The specific experimental procedures are not detailed in the source .
Results or Outcomes
The synthesized compounds are used in a wide range of applications .
Antiviral Medication
Specific Scientific Field
Summary of the Application
“Methyl 2-amino-5-methylthiazole-4-carboxylate” is used in the synthesis of antiviral medication .
Methods of Application or Experimental Procedures
The specific experimental procedures are not detailed in the source .
Results or Outcomes
The synthesized compounds showed significant inhibitory activity against a wide range of viruses .
安全和危害
未来方向
属性
IUPAC Name |
methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-3-4(5(9)10-2)8-6(7)11-3/h1-2H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFCEYUYBJVUED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80360614 | |
| Record name | Methyl 2-amino-5-methylthiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80360614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-5-methylthiazole-4-carboxylate | |
CAS RN |
63257-03-4 | |
| Record name | Methyl 2-amino-5-methylthiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80360614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


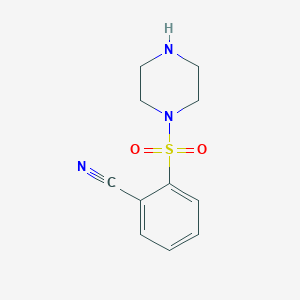
![3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline](/img/structure/B1299360.png)
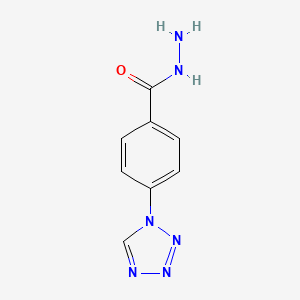
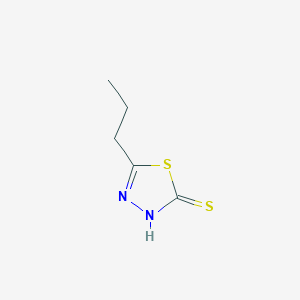
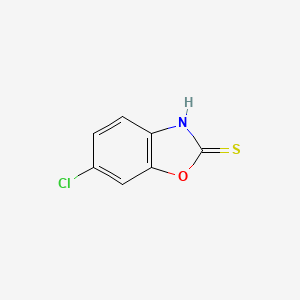
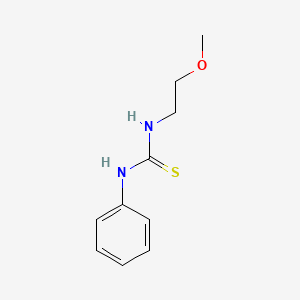
![1-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-piperazine](/img/structure/B1299374.png)
![3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1299387.png)
![[3-(2,2-Dimethyl-propionyl)-indol-1-yl]-acetic acid](/img/structure/B1299394.png)
